molecular formula C23H19F2N3O2 B2505960 N-(3-fluoro-4-methylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286713-60-7

N-(3-fluoro-4-methylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2505960
CAS No.: 1286713-60-7
M. Wt: 407.421
InChI Key: NBPXNNBTKWQFEW-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide: is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core, substituted with fluorophenyl and methylphenyl groups

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-c]pyridine core This core can be synthesized through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylphenyl groups, using reagents like halogens or nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into simpler molecules.

Common reagents used in these reactions include oxidizing agents, reducing agents, halogens, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to N-(3-fluoro-4-methylphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide include other nitrogen-containing heterocyclic compounds with fluorophenyl and methylphenyl substitutions. These compounds may share similar structural features but differ in their specific substituents or functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Chimassorb® light stabilizer

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2/c1-15-6-7-18(12-20(15)25)26-21(29)14-28-11-9-16-8-10-27(22(16)23(28)30)13-17-4-2-3-5-19(17)24/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXNNBTKWQFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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